Piperazine-1,4-dicarbodithioic acid
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Overview
Description
N,N’-Bis-(dithiocarboxy)piperazine: is a chemical compound known for its ability to precipitate heavy metals from wastewater. It is a coordination polymerization precipitant that forms stable complexes with heavy metals, making it useful in environmental chemistry for the removal of metal ions and dyes from industrial wastewaters .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis-(dithiocarboxy)piperazine can be synthesized by reacting piperazine with carbon disulfide and sodium hydroxide in dry ethyl ether and isopropyl alcohol under vigorous stirring for about 5 hours . The reaction conditions involve maintaining a controlled environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Bis-(dithiocarboxy)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(dithiocarboxy)piperazine undergoes various chemical reactions, including:
Coordination Polymerization: Forms stable coordination polymers with heavy metals, precipitating them from solutions.
Substitution Reactions: Reacts with acetylenic ketones and methyl propiolate to form N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Common Reagents and Conditions:
Coordination Polymerization: Typically involves heavy metal ions and the compound in aqueous solutions at neutral pH.
Substitution Reactions: Requires acetylenic ketones or methyl propiolate and heating with perchloric acid.
Major Products:
Coordination Polymerization: Forms stable metal complexes that precipitate out of solution.
Substitution Reactions: Produces N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Scientific Research Applications
N,N’-Bis-(dithiocarboxy)piperazine has several scientific research applications:
Environmental Chemistry: Used for the removal of heavy metals and dyes from wastewater through coordination polymerization.
Material Science: Investigated for its potential in forming stable metal complexes for various applications.
Analytical Chemistry: Utilized in the study of metal-ligand interactions and the development of new precipitation agents.
Mechanism of Action
The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.
Comparison with Similar Compounds
- Sodium Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Disodium N,N-bis-(dithiocarboxy)ethanediamine
Comparison: N,N’-Bis-(dithiocarboxy)piperazine is unique due to its ability to form multiple chelating groups, resulting in stable coordination polymers with heavy metals . This distinguishes it from other dithiocarbamate compounds, which typically form single chelating complexes. The enhanced stability and efficiency of N,N’-Bis-(dithiocarboxy)piperazine make it a superior choice for heavy metal precipitation in wastewater treatment .
Properties
Molecular Formula |
C6H10N2S4 |
---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
piperazine-1,4-dicarbodithioic acid |
InChI |
InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
PNKGVPLMWAEASD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)S)C(=S)S |
Synonyms |
N,N'-bis-(dithiocarboxy)piperazine |
Origin of Product |
United States |
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